Bienvenue dans la boutique en ligne BenchChem!

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-oxoimidazolidine-1-carboxamide

Hepatotoxicity GLP-1 receptor agonist Drug-induced liver injury

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-oxoimidazolidine-1-carboxamide (CAS 2034561-57-2), also known by the development code ID110521156, is a synthetic, non-peptide small-molecule agonist of the glucagon-like peptide-1 receptor (GLP-1 RA). Developed by Ildong Pharmaceutical and its subsidiary Yunovia, it is being advanced as an oral, once-daily treatment candidate for type 2 diabetes and obesity.

Molecular Formula C11H18N6O2
Molecular Weight 266.305
CAS No. 2034561-57-2
Cat. No. B2976294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-oxoimidazolidine-1-carboxamide
CAS2034561-57-2
Molecular FormulaC11H18N6O2
Molecular Weight266.305
Structural Identifiers
SMILESCC(C)C(CN1N=CC=N1)NC(=O)N2CCNC2=O
InChIInChI=1S/C11H18N6O2/c1-8(2)9(7-17-13-3-4-14-17)15-11(19)16-6-5-12-10(16)18/h3-4,8-9H,5-7H2,1-2H3,(H,12,18)(H,15,19)
InChIKeyLFRVFFVUGHBFCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-oxoimidazolidine-1-carboxamide (ID110521156): A Differentiated Oral Small-Molecule GLP-1 Receptor Agonist


N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-oxoimidazolidine-1-carboxamide (CAS 2034561-57-2), also known by the development code ID110521156, is a synthetic, non-peptide small-molecule agonist of the glucagon-like peptide-1 receptor (GLP-1 RA) [1]. Developed by Ildong Pharmaceutical and its subsidiary Yunovia, it is being advanced as an oral, once-daily treatment candidate for type 2 diabetes and obesity [2]. As a non-peptide GLP-1 receptor agonist, it targets the same validated pathway as established injectable peptide-based therapies but with the potential for improved oral bioavailability, structural stability, and manufacturing efficiency [3]. The compound has completed Phase 1 clinical trials and is positioned for global Phase 2 development [2].

Why N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-oxoimidazolidine-1-carboxamide Cannot Be Substituted by Other Oral GLP-1 Agonists


Small-molecule GLP-1 receptor agonists are not interchangeable due to fundamental differences in their chemical scaffolds, pharmacokinetic profiles, and safety margins. The 1,2,3-triazole-2-oxoimidazolidine-1-carboxamide backbone of ID110521156 is structurally distinct from the pyrimidine-based scaffold of danuglipron (PF-06882961) or the indole-carboxylic acid core of orforglipron (LY3502970), which are well-documented to exhibit divergent GLP-1 receptor binding modes and signaling bias [1]. These structural differences translate directly into clinically meaningful variations in hepatic safety—danuglipron and lotiglipron were discontinued from clinical development due to drug-induced liver injury signals [2], while orforglipron carries an FDA post-marketing requirement for liver safety monitoring [3]. Phenylalanine-based compounds, though sharing the small-molecule oral GLP-1 modality, do not replicate the triazole-imidazolidine pharmacophore arrangement of ID110521156, which underpins its specific binding kinetics at the GLP-1 receptor, as demonstrated by surface plasmon resonance [1]. Procurement decisions must therefore be based on compound-specific data rather than class-level assumptions.

Quantitative Differentiation Evidence for N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-oxoimidazolidine-1-carboxamide (ID110521156)


Superior Hepatic Safety Margin Versus Discontinued Oral GLP-1 Agonists Danuglipron and Lotiglipron

ID110521156 demonstrates a greater than 10-fold hepatic safety margin in nonclinical hepatobiliary transporter assays [1]. In the completed Phase 1 multiple ascending dose (MAD) study, liver enzyme levels (ALT, AST) remained within normal ranges in all subjects, with zero cases of drug-induced liver injury (DILI) reported across all dose cohorts (50–200 mg once daily for 28 days) [2]. In contrast, danuglipron (PF-06882961) caused drug-induced liver injury in one asymptomatic patient in a dose-optimization study, leading Pfizer to terminate all clinical development of the compound in April 2025 [3]. Lotiglipron (PF-07081532), another Pfizer oral GLP-1 agonist, was discontinued in June 2023 after patients exhibited elevated hepatic transaminases in Phase 1/2 studies [4]. The narrower safety margins of danuglipron and lotiglipron have been directly attributed to their chemical scaffolds and are recognized as a critical class liability for small-molecule GLP-1RAs [5]. ID110521156's distinct triazole-imidazolidine scaffold appears to confer a broader hepatic safety window, making it a differentiated procurement candidate for programs where liver safety is a gating concern.

Hepatotoxicity GLP-1 receptor agonist Drug-induced liver injury Safety margin

Higher Short-Term Weight Loss Efficacy Versus Orforglipron and CT-996 in Phase 1 Setting

In a Phase 1 MAD study (n=36 healthy adults with BMI ≥27 kg/m², 28-day once-daily oral dosing), ID110521156 at the 200 mg dose achieved a mean body weight reduction of 9.9% and a maximum reduction of 13.8% from baseline [1]. This exceeded the Phase 1 weight loss reported for Eli Lilly's orforglipron in a comparable setting (mean ~6.4% at the highest dose tested in Phase 1) and Roche's CT-996 (mean 7.3% at 120 mg) [2]. Furthermore, 87.5% of participants in the 200 mg ID110521156 cohort achieved ≥5% weight loss, compared with 0% in the placebo group [1]. Body fat mass decreased by >15% while lean body mass slightly increased, indicating qualitative improvement beyond simple weight reduction [2]. The Phase 1 study was conducted without a dose titration period, yet only Grade 1 (mild) gastrointestinal adverse events were observed [1].

Weight loss efficacy Obesity GLP-1 receptor agonist Phase 1 clinical trial

100-Fold NOAEL Safety Margin in 28-Day Repeat-Dose Nonhuman Primate Toxicity Study

In a 28-day repeat-dose oral toxicity study conducted in nonhuman primates (cynomolgus monkeys), the no observed adverse effect level (NOAEL) for ID110521156 was established at a 100-fold margin above the in vivo efficacy dose [1]. This contrasts with the narrower safety margins historically reported for certain GPR40/GLP-1-related small molecules [2]. A comprehensive battery of safety pharmacology studies—including cardiovascular (hERG, telemetry), respiratory, and neurobehavioral (functional observational battery, Irwin test) assessments—revealed no liabilities [1]. Genotoxicity testing was negative across the Ames test, in vitro chromosomal aberration assay, and in vivo micronucleus test [1]. A 100-fold NOAEL margin is a notable differentiator in the oral GLP-1RA space, where narrow therapeutic indices have historically constrained dose escalation and contributed to clinical program failures [2].

NOAEL Safety pharmacology Nonhuman primate toxicity Therapeutic index

Sustained Plasma Exposure Supporting Once-Daily Dosing Without Accumulation

In the Phase 1 single ascending dose (SAD) study, plasma concentrations of ID110521156 remained above the therapeutically effective threshold for more than 18 hours (extending up to 24 hours) following a single oral dose, supporting a true once-daily dosing regimen [1]. Importantly, no drug accumulation was observed upon repeated administration, and food intake did not affect pharmacokinetic parameters [1]. Nonclinical PK studies in cynomolgus monkeys demonstrated a half-life of 3.69–4.93 hours with oral bioavailability of 18–32% [2]. The sustained plasma exposure profile contrasts with the shorter coverage and twice-daily dosing schedule originally required for danuglipron, which contributed to high patient discontinuation rates (>50% across all doses in the Phase 2b obesity study) [3].

Pharmacokinetics Once-daily dosing Oral bioavailability Plasma exposure

Structural Stability and Manufacturing Efficiency Advantage Over Peptide-Based GLP-1 Agonists

As a low-molecular-weight (MW 266.30 g/mol) non-peptide compound, ID110521156 offers inherent structural stability advantages over peptide-based GLP-1 receptor agonists such as oral semaglutide . Unlike peptide therapeutics, which require complex, multi-step solid-phase synthesis and cold-chain logistics, ID110521156's small-molecule nature enables conventional chemical synthesis with higher manufacturing efficiency and lower cost of goods [1]. This is a class-level advantage of small-molecule GLP-1RAs over peptides, but ID110521156 specifically benefits from a simpler synthetic route due to its triazole-imidazolidine architecture, which utilizes well-established click chemistry approaches for triazole formation [2]. Peptide-based oral semaglutide, despite its clinical success, still faces bioavailability limitations (~0.4–1% oral bioavailability) and requires co-formulation with the absorption enhancer SNAC, adding manufacturing complexity [3].

Small molecule Peptide Manufacturing Structural stability Cost of goods

Optimal Procurement and Research Application Scenarios for N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-oxoimidazolidine-1-carboxamide (ID110521156)


Lead Candidate Selection for Oral GLP-1 RA Development Programs Prioritizing Liver Safety

For pharmaceutical R&D organizations selecting a small-molecule GLP-1 receptor agonist lead candidate, ID110521156 offers a differentiated hepatic safety profile that directly addresses the most significant class liability. With zero cases of drug-induced liver injury in Phase 1 clinical testing [1] and a greater than 10-fold safety margin in hepatobiliary transporter assays [2], it provides a substantially lower hepatotoxicity risk compared to danuglipron (program-terminating liver injury) [3] and lotiglipron (transaminase elevations leading to discontinuation) [4]. Procurement and licensing decisions can be anchored to this quantifiable safety differentiation.

Clinical Trial Material Sourcing for Phase 2 Obesity or Type 2 Diabetes Studies Requiring Once-Daily Oral Dosing

ID110521156's pharmacokinetic profile—plasma concentrations sustained above the therapeutic threshold for >18 hours with no food effect and no accumulation [1]—makes it an optimal candidate for Phase 2 clinical trials designed with once-daily oral dosing schedules. The compound's demonstrated 9.9% mean weight loss at 200 mg over 4 weeks in a Phase 1 MAD study, with 87.5% of subjects achieving ≥5% weight loss [1], provides a robust efficacy signal for sample-size estimations and trial powering in obesity or diabetes indications. The absence of dose-titration-related tolerability issues further simplifies protocol design [1].

Preclinical Toxicology Benchmarking Using a GLP-1 Agonist with a Well-Characterized 100-Fold NOAEL Margin

ID110521156 has been rigorously characterized in nonclinical safety studies, demonstrating a 100-fold NOAEL margin in a 28-day repeat-dose nonhuman primate toxicity study [5]. This extensive safety pharmacology dataset—including negative results in cardiovascular (hERG, telemetry), respiratory, neurobehavioral, and genotoxicity (Ames, chromosomal aberration, micronucleus) assessments [5]—establishes ID110521156 as a well-characterized reference compound for toxicology benchmarking in the oral GLP-1RA class. Procurement for use as a positive control or comparator in preclinical safety studies is supported by this comprehensive dataset.

Cost-Sensitive Large-Scale Manufacturing of Oral Metabolic Disease Therapeutics

For organizations evaluating manufacturing scalability and cost of goods for metabolic disease therapeutics, ID110521156's small-molecule architecture (MW 266.30 g/mol) offers substantial advantages over peptide-based GLP-1 agonists. Its synthetic accessibility via conventional organic chemistry routes, as opposed to solid-phase peptide synthesis with absorption enhancer co-formulation required for oral semaglutide [6], reduces manufacturing complexity and projected unit costs. This makes ID110521156 a strategically attractive procurement candidate for programs targeting high-volume, cost-sensitive markets where peptide-based alternatives face economic barriers to broad patient access [5].

Quote Request

Request a Quote for N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-oxoimidazolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.